![molecular formula C19H19N5O4 B2485384 2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887671-65-0](/img/structure/B2485384.png)
2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including compounds with structures similar to the specified chemical, are highlighted for their significant role in medicinal chemistry due to their therapeutic and agrochemical applications. These compounds are valued for their biological and pharmacological activities, contributing to the synthesis of non-natural amino acids with potential medical applications. The review discusses the Bucherer-Bergs reaction as a method for synthesizing hydantoin, emphasizing its efficiency in producing important natural products and therapeutics (Shaikh et al., 2023).
Antioxidant Activity Determination Methods
The study reviews analytical methods for determining antioxidant activity, crucial for understanding the potential applications of compounds in food engineering, medicine, and pharmacy. It discusses various tests based on hydrogen atom transfer and electron transfer, indicating the applicability of these methods in analyzing the antioxidant capacity of complex samples. This suggests the importance of such compounds in contributing to antioxidant studies (Munteanu & Apetrei, 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
This review covers the synthesis methods and chemical and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, showcasing the wide range of biological activities these compounds exhibit. The discussion includes synthetic strategies and the application of these derivatives in producing compounds with potential activities such as anti-inflammatory and antioxidant effects (Abdurakhmanova et al., 2018).
ABTS/PP Decolorization Assay of Antioxidant Capacity
This review analyzes the ABTS•+ radical cation-based assays for evaluating antioxidant capacity, underlining the reaction pathways involved. It highlights the specificity of the reactions for certain antioxidants and the need for further research to understand the contribution of these reactions to total antioxidant capacity. This indicates the relevance of compounds like 2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione in antioxidant research (Ilyasov et al., 2020).
Development of High-Performance Thin-Layer Chromatography Assay
Research on linagliptin, a dipeptidyl peptidase 4 inhibitor, involves the development of a validated stability-indicating high-performance thin-layer chromatography method for its determination. This highlights the importance of analytical methods in the quality control of pharmaceuticals containing complex molecules, suggesting potential research applications for compounds with similar complexity (Rode & Tajne, 2021).
Propiedades
IUPAC Name |
2,4,7-trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-9-23-15-16(21(3)19(27)22(4)17(15)26)20-18(23)24(11)13-7-5-6-8-14(13)28-10-12(2)25/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKFQICNODJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC(=O)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

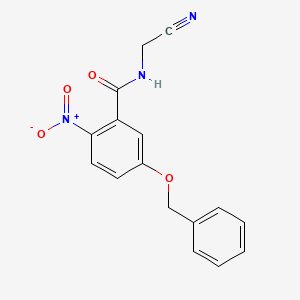
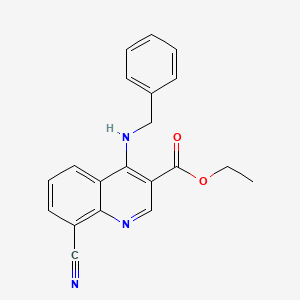
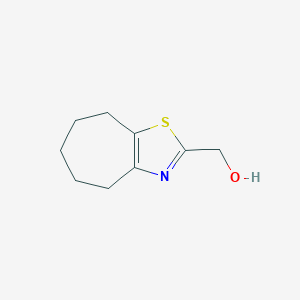
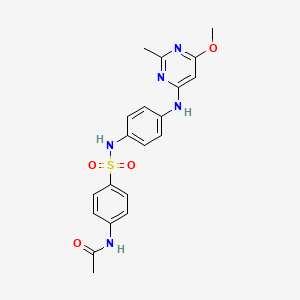
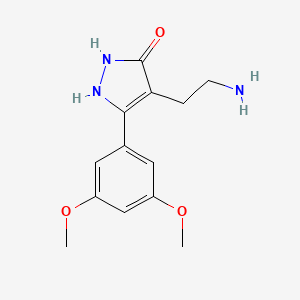
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
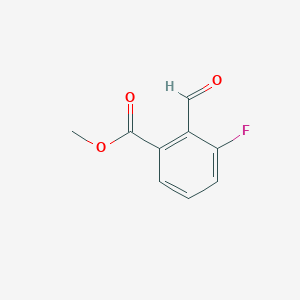
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)